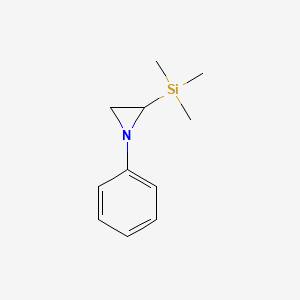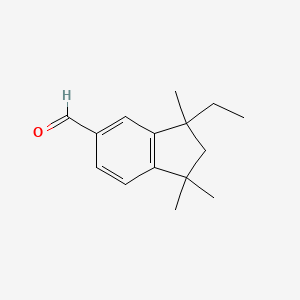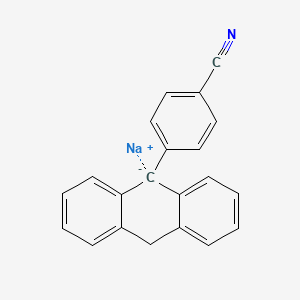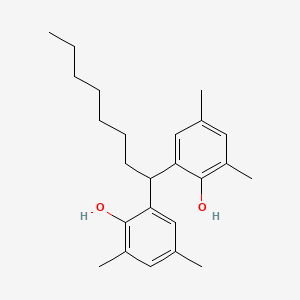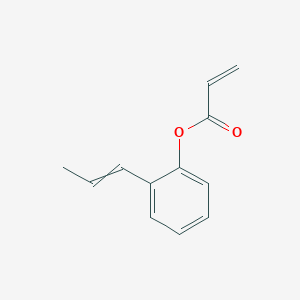
2-(Prop-1-en-1-yl)phenyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-1-en-1-yl)phenyl prop-2-enoate is an organic compound with the molecular formula C12H12O2 It is a derivative of phenyl prop-2-enoate, where the phenyl group is substituted with a prop-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-en-1-yl)phenyl prop-2-enoate can be achieved through the esterification of phenyl prop-2-enoic acid with prop-1-en-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of azeotropic dehydration techniques. This method includes the use of a solvent like benzene and an esterification catalyst such as cerium sulfate, followed by a reflux reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-1-en-1-yl)phenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Prop-1-en-1-yl)phenyl prop-2-enoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Prop-1-en-1-yl)phenyl prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can then interact with cellular components, leading to various biochemical effects.
Comparación Con Compuestos Similares
2-(Prop-1-en-1-yl)phenyl prop-2-enoate can be compared with other similar compounds, such as:
Prop-2-en-1-yl phenoxyacetate: Similar in structure but differs in the ester group attached to the phenyl ring.
Isopropenyl acetate: An acetate ester of the enol tautomer of acetone, used in organic synthesis.
(E)-1-Methyl-2-(prop-1-en-1-yl)disulfane: A disulfide compound with a similar prop-1-en-1-yl group.
The uniqueness of this compound lies in its specific ester linkage and the presence of the prop-1-en-1-yl group, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
151597-71-6 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(2-prop-1-enylphenyl) prop-2-enoate |
InChI |
InChI=1S/C12H12O2/c1-3-7-10-8-5-6-9-11(10)14-12(13)4-2/h3-9H,2H2,1H3 |
Clave InChI |
PXSOMGUVJBEPNC-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1=CC=CC=C1OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


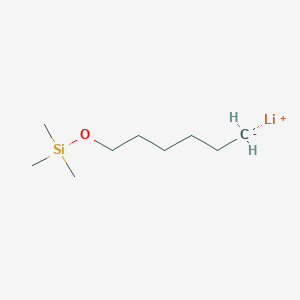
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)

![[(3S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxopyrrolidin-3-yl] acetate](/img/structure/B14277508.png)

![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
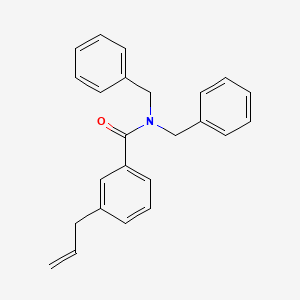
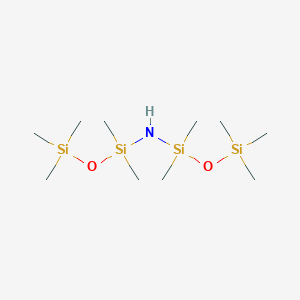
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
